

The Antifibrotic Potential of (Z)-ONO 1301: A Technical Overview

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Compound of Interest

Compound Name: (Z)-ONO 1301

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(Z)-ONO 1301, a novel synthetic prostacyclin (PGI₂) mimetic with dual activity as a thromboxane A₂ (TXA₂) synthase inhibitor, has emerged as a promising therapeutic candidate for combating fibrosis across a range of organs. This technical guide synthesizes the current preclinical evidence for its antifibrotic effects, detailing its mechanisms of action, summarizing key quantitative outcomes, and outlining the experimental protocols used to generate these findings.

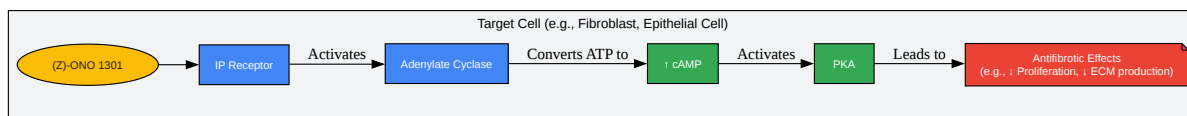
Core Mechanism of Action

(Z)-ONO 1301 exerts its antifibrotic effects through a multi-pronged approach. As a prostacyclin I₂ (IP) receptor agonist, it stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).^{[1][2][3]} This signaling cascade is known to have anti-inflammatory and antifibrotic properties. Furthermore, ONO-1301's ability to inhibit thromboxane A₂ synthase helps to resolve the pro-inflammatory and pro-fibrotic signaling often associated with TXA₂.^{[1][2][3]}

A key aspect of ONO-1301's therapeutic action is its ability to induce the production of endogenous regenerative and antifibrotic factors, most notably Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).^{[4][5][6]} HGF is a potent antifibrotic agent that can counteract the effects of the primary pro-fibrotic cytokine, Transforming Growth Factor-beta (TGF-β).^[4]

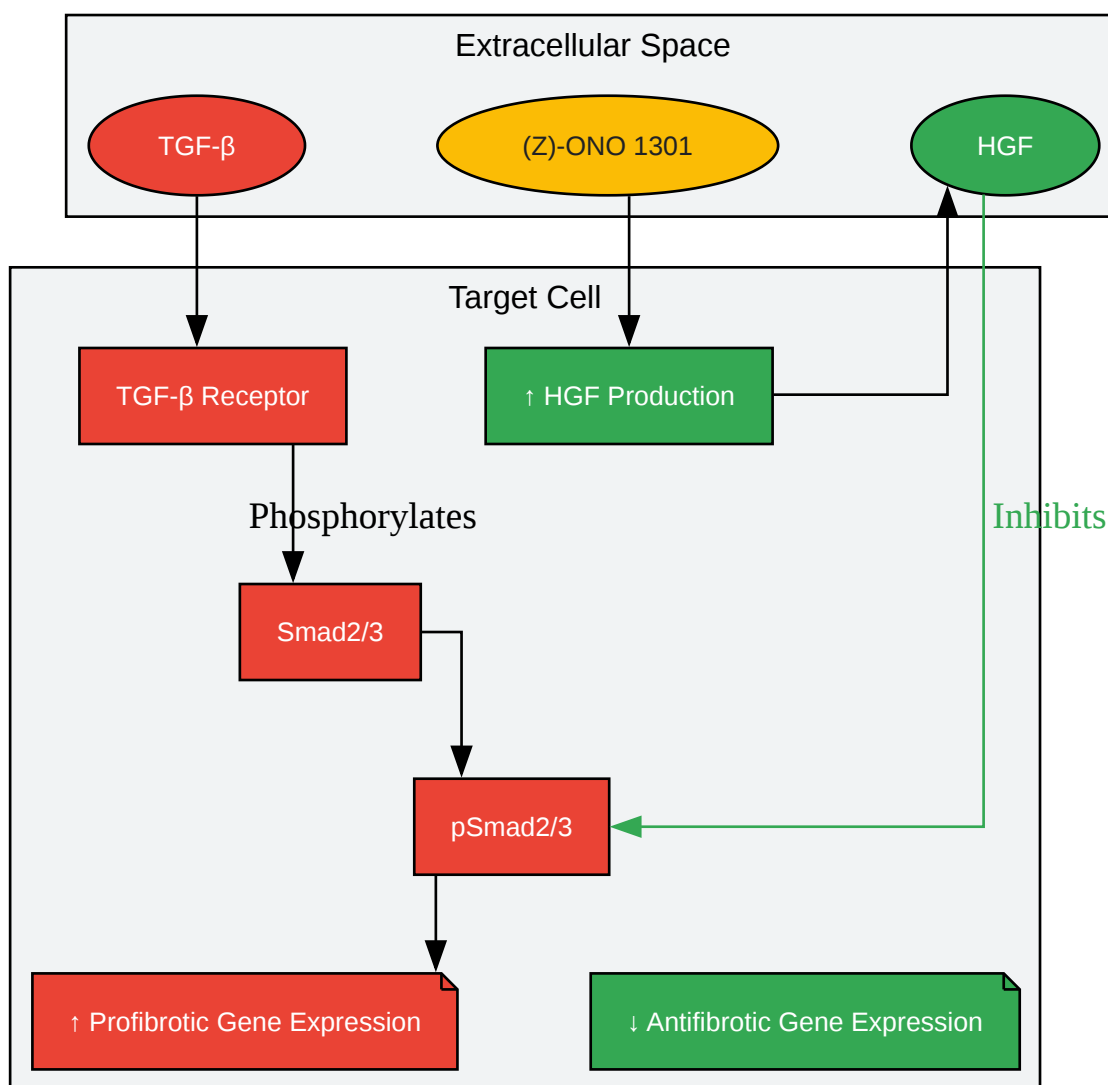
Signaling Pathways

The antifibrotic activity of **(Z)-ONO 1301** is underpinned by its modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms.



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Figure 1: ONO-1301 Intracellular Signaling Cascade.



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Figure 2: ONO-1301's Counter-regulation of TGF-β Signaling.

Efficacy in Preclinical Models of Fibrosis

(Z)-ONO 1301 has demonstrated significant antifibrotic effects in a variety of preclinical models. The following tables summarize the key quantitative findings from these studies.

Pulmonary Fibrosis

Parameter	Model	Treatment	Result	Citation
Ashcroft Score	Bleomycin-induced in mice	ONO-1301	Significant decrease	[1] [2] [3]
Lung Hydroxyproline Content	Bleomycin-induced in mice	ONO-1301	Significant decrease	[1] [2] [3]
Total Cells in BAL Fluid	Bleomycin-induced in mice	ONO-1301	Significant reduction	[1] [2]
Neutrophils in BAL Fluid	Bleomycin-induced in mice	ONO-1301	Significant reduction	[1] [2]
Total Protein in BAL Fluid	Bleomycin-induced in mice	ONO-1301	Significant reduction	[1] [2]
TXB ₂ in BAL Fluid	Bleomycin-induced in mice	ONO-1301	Marked reduction	[1] [2]
Plasma cAMP	Bleomycin-induced in mice	ONO-1301	Significant increase	[1] [2]
Survival Rate	Bleomycin-induced in mice	ONO-1301	Significantly higher	[1] [2] [3]

Renal Fibrosis

Parameter	Model	Treatment	Result	Citation
Interstitial Fibrosis	Unilateral Ureteral Obstruction (UUO) in mice	Sustained-release ONO-1301 (SR-ONO)	Significantly suppressed	[4] [7]
Collagen I and III Accumulation	UUO in mice	SR-ONO	Significantly suppressed	[4] [7]
Interstitial FSP-1+ cells	UUO in mice	SR-ONO	Significant decrease in number	[4] [7]
Interstitial F4/80+ macrophages	UUO in mice	SR-ONO	Significant decrease in infiltration	[4] [7]
Renal TGF- β levels	UUO in mice	SR-ONO	Significantly suppressed increase	[4] [7]
Renal pSmad2/3 levels	UUO in mice	SR-ONO	Significantly suppressed increase	[4] [7]
Renal HGF levels	UUO in mice	SR-ONO	Elevated	[4] [7]
Albuminuria	Streptozotocin-induced diabetic rats	SR-ONO	Significantly suppressed	[8]
Glomerular Hypertrophy	Streptozotocin-induced diabetic rats	SR-ONO	Significantly suppressed	[8]
Mesangial Matrix Accumulation	Streptozotocin-induced diabetic rats	SR-ONO	Significantly suppressed	[8]

Glomerular α -SMA+ cells	Streptozotocin-induced diabetic rats	SR-ONO	Significant decrease in number	[8]
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Hepatic and Pancreatic Fibrosis

Parameter	Model	Treatment	Result	Citation
Liver Fibrosis Progression	Mc4r-KO NASH mouse model	ONO-1301	Ameliorated	[5][9]
Hepatic Stellate Cell (HSC) Activation	In vitro	ONO-1301	Suppressed	[5][9]
Inflammatory Responses in Macrophages	In vitro (LPS-induced)	ONO-1301	Suppressed	[5][9]
Pancreatic Interstitial Fibrosis	Dibutyltin dichloride (DBTC)-induced in rats	ONO-1301	Improved	[10]
Pancreatic Inflammatory Cell Infiltration	DBTC-induced in rats	ONO-1301	Improved	[10]
Pancreatic HGF mRNA	DBTC-induced in rats	ONO-1301	Significantly increased	[10]
Pancreatic IL-1 β , TNF- α , TGF- β , MCP-1, Collagen mRNA	DBTC-induced in rats	ONO-1301	Significantly decreased	[10]

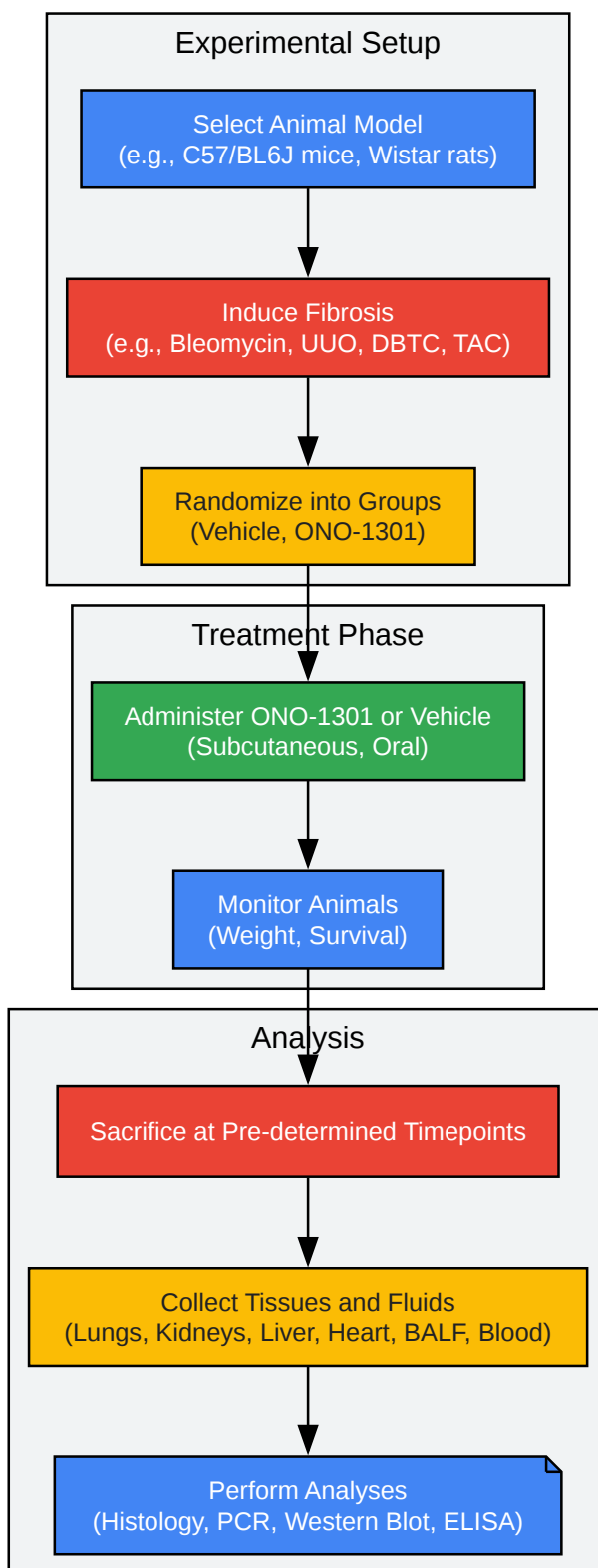
Cardiac Fibrosis

Parameter	Model	Treatment	Result	Citation
Cardiac Fibrosis	Cardiomyopathic hamsters	ONO-1301-PLGA	Significantly reduced	[11]
LV Fractional Shortening	Cardiomyopathic hamsters	ONO-1301-PLGA	Significantly improved	[11]
Capillary Density	Cardiomyopathic hamsters	ONO-1301-PLGA	Significantly increased	[11]
Fibrosis-related Cytokines (Col1, Col3, TGF- β 1, CTGF)	Pressure-overloaded mice (TAC)	ONO-1301SR	Downregulated	[6]
Cardioprotective Cytokines (VEGF, HGF, SDF-1)	Pressure-overloaded mice (TAC)	ONO-1301SR	Upregulated	[6]
Myofibroblast Markers (α -SMA, Periostin)	Pressure-overloaded mice (TAC)	ONO-1301SR	Significantly suppressed expression	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols employed in the cited studies.

In Vivo Models



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Figure 3: Generalized In Vivo Experimental Workflow.

- Animals: Male C57BL/6J mice.[1][2]
- Induction: A single intratracheal injection of bleomycin (0.02 or 0.03 units/mouse).[2]
- Treatment: Subcutaneous administration of ONO-1301 (e.g., 6 mg/kg/day, twice daily) or vehicle.[2]
- Analysis: Bronchoalveolar lavage (BAL) and histological analyses at various time points (e.g., 3, 7, and 14 days).[1][2] Lung hydroxyproline content and Ashcroft scoring for fibrosis assessment.[1][2][3]
- Animals: Male C57/BL6J mice.[4]
- Induction: The left ureter is ligated at two points and cut between the ligatures.[4]
- Treatment: A single subcutaneous injection of a sustained-release formulation of ONO-1301 (SR-ONO) polymerized with poly (d,l-lactic-co-glycolic acid).[4]
- Analysis: Kidneys are harvested at a specified time point (e.g., day 7).[4] Analysis includes histology (Masson's trichrome staining), immunohistochemistry for markers like FSP-1 and F4/80, and Western blotting for proteins such as TGF- β and phosphorylated Smad2/3.[4]
- Animals: Melanocortin 4 receptor-deficient (Mc4r-KO) mice.[5][9]
- Induction: Natural development of NASH in this genetic model.[5][9]
- Treatment: ONO-1301 mixed into the feed.[5]
- Analysis: Evaluation of serum biochemical levels and histological assessment of liver damage and fibrosis.[5]

In Vitro Assays

- Cell types: Mouse lung fibroblasts,[1][2] mouse proximal tubular epithelial cells (mProx24),[4] cultured macrophages, hepatic stellate cells (HSCs), and endothelial cells.[5][9]
- Stimulation: Cells are often stimulated with a pro-fibrotic agent, such as TGF- β 1 or lipopolysaccharide (LPS).[4][5]

- Treatment: Cells are treated with varying concentrations of ONO-1301.
- Proliferation Assays: To assess the effect of ONO-1301 on fibroblast proliferation, often measured using BrdU assays.[10]
- Western Blotting: To quantify the expression of key proteins involved in fibrosis, such as α -smooth muscle actin (α -SMA), E-cadherin, fibroblast-specific protein-1 (FSP-1), and phosphorylated Smad3.[4]
- Immunocytochemistry: To visualize the expression and localization of proteins within the cells.[4]
- Real-time RT-PCR: To measure the mRNA expression levels of cytokines, collagens, and other relevant genes.[10]

Conclusion

The body of preclinical evidence strongly supports the antifibrotic potential of **(Z)-ONO 1301**. Its dual mechanism of action, combining prostacyclin receptor agonism and thromboxane synthase inhibition, along with its ability to induce protective growth factors like HGF, allows it to effectively target multiple facets of the fibrotic process. The consistent positive results across various organ fibrosis models underscore its potential as a broad-spectrum antifibrotic agent. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients with fibrotic diseases.

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